molecular formula C14H15NO B7844138 2-([1,1'-Biphenyl]-3-yloxy)ethanamine

2-([1,1'-Biphenyl]-3-yloxy)ethanamine

Cat. No.: B7844138
M. Wt: 213.27 g/mol
InChI Key: RBQZOWIPMYJUDV-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-3-yloxy)ethanamine is an organic compound that features a biphenyl group attached to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine typically involves the reaction of 3-hydroxybiphenyl with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then subjected to reductive amination with ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reductive amination step, ensuring high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-3-yloxy)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Amines, alcohols

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

2-([1,1’-Biphenyl]-3-yloxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-3-yloxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the ethanamine moiety can form hydrogen bonds or ionic interactions with active sites. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound with two connected phenyl rings, used as a starting material for various chemical syntheses.

    Phenylethylamine: Contains a phenyl group attached to an ethylamine moiety, similar in structure but lacking the biphenyl group.

Uniqueness

2-([1,1’-Biphenyl]-3-yloxy)ethanamine is unique due to the presence of both the biphenyl and ethanamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, distinguishing it from simpler analogs.

Properties

IUPAC Name

2-(3-phenylphenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c15-9-10-16-14-8-4-7-13(11-14)12-5-2-1-3-6-12/h1-8,11H,9-10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQZOWIPMYJUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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